molecular formula C15H14O2S B143496 Methyl 3-[(phenylthio)methyl]benzoate CAS No. 137571-38-1

Methyl 3-[(phenylthio)methyl]benzoate

Cat. No.: B143496
CAS No.: 137571-38-1
M. Wt: 258.3 g/mol
InChI Key: URECULOMFFFPEL-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylthio)methyl]benzoate is an organic compound with the molecular formula C15H14O2S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of a benzoate ester group and a phenylthio substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(phenylthio)methyl]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 3-(chloromethyl)benzoate with thiophenol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenylthio)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted benzoates.

Scientific Research Applications

Methyl 3-[(phenylthio)methyl]benzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(phenylthio)methyl]benzoate involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological targets .

Comparison with Similar Compounds

Methyl 3-[(phenylthio)methyl]benzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 3-(phenylsulfanylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URECULOMFFFPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576531
Record name Methyl 3-[(phenylsulfanyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137571-38-1
Record name Methyl 3-[(phenylsulfanyl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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